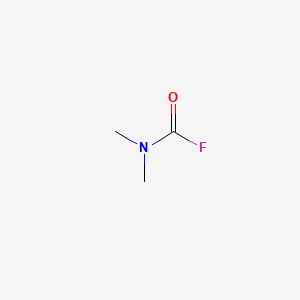

Dimethylcarbamyl fluoride

Beschreibung

Historical Discovery and Nomenclature

The historical development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry, which began in the mid-19th century with pioneering work by several notable chemists. The foundation for understanding organofluorine compounds was established when Alexander Borodin conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862, marking the beginning of systematic organofluorine synthesis. This early work preceded the actual first synthesis of an organofluorine compound by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate.

The nomenclature of this compound reflects the systematic naming conventions established for carbamoyl derivatives and organofluorine compounds. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is properly designated as N,N-dimethylcarbamoyl fluoride, indicating the presence of two methyl groups attached to the nitrogen atom of the carbamoyl functional group. Alternative names found in chemical literature include dimethylcarbamoyl fluoride, carbamic fluoride dimethyl, and N,N-dimethylcarbamic fluoride, all of which refer to the same chemical entity. The Chemical Abstracts Service has assigned the registry number 431-14-1 to this compound, providing a unique identifier that facilitates database searches and regulatory tracking.

The development of carbamoyl fluorides as a distinct class of compounds emerged from research into acyl fluorides and their synthetic applications. Early investigations into acyl halides focused primarily on chlorinated variants due to their relative ease of preparation and handling. However, the recognition that fluorine substitution could impart unique properties led to increased interest in fluorinated analogs. The specific synthesis and characterization of this compound likely occurred during the expansion of organofluorine chemistry in the mid-20th century, although precise historical records of its first preparation remain limited in available literature.

The systematic study of carbamoyl fluorides gained momentum through research into their potential as synthetic intermediates and biologically active compounds. Academic investigations have documented the acceleration of reaction rates between this compound and acetylcholinesterase by substituted ammonium ions, highlighting the compound's significance in biochemical research. This early biochemical characterization contributed to the understanding of carbamoyl fluorides as a distinct class of compounds with unique reactivity profiles compared to other acyl halides.

| Nomenclature and Identification Data for this compound |

|---|

| IUPAC Name: N,N-dimethylcarbamoyl fluoride |

| Chemical Abstracts Service Number: 431-14-1 |

| Molecular Formula: C₃H₆FNO |

| PubChem Compound Identifier: 9891 |

| Simplified Molecular Input Line Entry System: CN(C)C(=O)F |

| International Chemical Identifier Key: IRSDGYFTDVBVAK-UHFFFAOYSA-N |

Classification Within Organofluorine Compounds

This compound occupies a specific position within the hierarchical classification of organofluorine compounds, falling under the broader category of acyl fluorides and more specifically within the subcategory of carbamoyl fluorides. Organofluorine chemistry encompasses organic compounds containing carbon-fluorine bonds, which exhibit distinctive properties due to the unique characteristics of fluorine as a substituent. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with fluorine possessing the highest electronegativity of all elements at 3.98 and the lowest polarizability at 0.56 × 10⁻²⁴ cubic centimeters.

The classification of this compound as an acyl fluoride places it within a group of compounds characterized by the presence of a fluorine atom bonded to an acyl group. Acyl fluorides represent a subset of acyl halides, which are chemical compounds derived from oxoacids by replacing a hydroxyl group with a halide group. Within this classification, carbamoyl fluorides constitute a specialized subcategory where the acyl group is specifically a carbamoyl group, containing both carbon-oxygen double bond and nitrogen functionality. This structural arrangement imparts unique reactivity patterns that distinguish carbamoyl fluorides from other acyl fluorides such as acetyl fluoride or benzoyl fluoride.

The synthesis and properties of carbamoyl fluorides have been advanced through modern synthetic methodologies that utilize innovative approaches to fluorine introduction. Recent research has demonstrated that carbamoyl fluorides can be synthesized using difluorophosgene surrogates, avoiding the need for highly toxic reagents while maintaining synthetic efficiency. Additionally, fluorinative Beckmann fragmentation of α-oximinoamides has been developed as an alternative synthetic route to carbamoyl fluorides, providing access to structurally diverse compounds within this class. These synthetic advances have expanded the accessibility of carbamoyl fluorides for research applications and have contributed to a better understanding of their chemical behavior.

The physical and chemical properties of this compound reflect its classification within organofluorine compounds and specifically within carbamoyl fluorides. Unlike many acyl halides that undergo rapid hydrolysis in aqueous environments, this compound demonstrates enhanced stability in water, a property that distinguishes it from related chlorinated compounds. This stability can be attributed to the strength of the carbon-fluorine bond and the electronic effects of the dimethylamino substituent. The compound maintains its structural integrity under conditions that would typically cause decomposition of other acyl halides, making it particularly valuable for applications requiring aqueous compatibility.

| Classification Hierarchy of this compound |

|---|

| Primary Category: Organofluorine Compounds |

| Secondary Category: Acyl Fluorides |

| Tertiary Category: Carbamoyl Fluorides |

| Specific Subcategory: N,N-Disubstituted Carbamoyl Fluorides |

| Functional Groups: Carbamoyl group, Tertiary amine, Carbon-fluorine bond |

| Bond Characteristics: C-F bond energy ~480 kJ/mol, High electronegativity (3.98) |

Eigenschaften

CAS-Nummer |

431-14-1 |

|---|---|

Molekularformel |

C3H6FNO |

Molekulargewicht |

91.08 g/mol |

IUPAC-Name |

N,N-dimethylcarbamoyl fluoride |

InChI |

InChI=1S/C3H6FNO/c1-5(2)3(4)6/h1-2H3 |

InChI-Schlüssel |

IRSDGYFTDVBVAK-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)F |

Kanonische SMILES |

CN(C)C(=O)F |

Andere CAS-Nummern |

431-14-1 |

Synonyme |

dimethylcarbamyl fluoride |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Biological Applications

Cholinesterase Inhibition

Dimethylcarbamyl fluoride is notably recognized for its potent inhibition of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This property positions it as a compound of interest in pharmacological studies, particularly in the development of insecticides and potential therapeutic agents for conditions related to cholinergic dysfunctions .

- Mechanism of Action : The compound interacts with the active site of acetylcholinesterase, leading to the accumulation of acetylcholine, which can result in overstimulation of cholinergic receptors. This mechanism has been studied extensively to understand its implications in both toxicology and therapeutic contexts .

Applications in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbamates. Its reactivity allows it to participate in various nucleophilic substitution reactions:

- Formation of Carbamates : It can react with alcohols and phenols to form dimethyl carbamates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

- Synthesis of Insecticides : The compound is utilized in synthesizing dimethyl carbamate insecticides that inhibit acetylcholinesterase activity, thus affecting pest behavior and survival .

Case Study 1: Cholinesterase Inhibition Studies

Research has demonstrated that this compound significantly accelerates the rate of reaction with acetylcholinesterase when substituted ammonium ions are present. This finding highlights its potential applications in designing more effective cholinesterase inhibitors for therapeutic use .

Case Study 2: Synthesis of Benzodiazepines

This compound has been employed in the synthesis of benzodiazepines, such as camazepam. The reaction involves the formation of key intermediates that are further transformed into pharmacologically active compounds, showcasing its utility in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Dimethylcarbamyl Chloride (DMCC)

- Synthesis : DMCC ((CH₃)₂NC(O)Cl) is synthesized via chlorination of dimethylcarbamate or direct reaction of dimethylamine with phosgene .

- Reactivity : The chloride group in DMCC is less electronegative than fluoride, making DMCC less reactive in nucleophilic substitutions. However, DMCC is highly electrophilic and widely used in synthesizing pesticides and pharmaceuticals .

- Toxicity: DMCC is mutagenic in vitro (positive in Ames tests) and carcinogenic in vivo (induces micronuclei in rodents) . In contrast, DMCF’s toxicity profile remains understudied, though its fluoride group may alter bioavailability.

Dimethylcarbamylcholine

- Structure : Contains a quaternary ammonium group (CH₃)₃N⁺ instead of fluoride.

- Biochemical Activity : Acts as a potent AChE inhibitor. Unlike DMCF, its carbamylation rate is unaffected by fluoride ions, suggesting divergent binding mechanisms .

- Applications : Used in ophthalmic treatments (e.g., glaucoma) due to prolonged enzyme inhibition.

Ethyl Chlorofluorophosphate

- Reactivity: Shares fluorophosphoryl reactivity but differs in backbone structure. Used in nerve agent synthesis, highlighting the divergent applications of fluorinated carbamates versus organophosphates .

Data Tables

Table 1: Comparative Properties of DMCF, DMCC, and Dimethylcarbamylcholine

Table 2: Kinetic Parameters for Carbamylation of AChE

| Agent | Carbamylation Rate (M⁻¹s⁻¹) | Effect of Fluoride Ion |

|---|---|---|

| DMCF | 1.2 × 10³ | Rate reduced by 70% |

| Dimethylcarbamylcholine | 2.8 × 10³ | No effect |

| Monomethylcarbamylcholine | 0.9 × 10³ | Rate reduced by 50% |

Research Findings and Implications

- Structural Dynamics : DMCF’s hindered C–N rotation (energy barrier ~12 kcal/mol) contrasts with more flexible carbamates like ethyl carbamate, impacting its conformational stability .

- Enzyme Interactions : Fluoride in DMCF disrupts hydrogen bonding during AChE carbamylation, unlike dimethylcarbamylcholine, which relies on electrostatic interactions .

Q & A

Q. What are the recommended synthetic methods for producing dimethylcarbamyl fluoride in laboratory settings?

this compound (DMCF) can be synthesized via halogen exchange reactions. A validated method involves reacting dimethylcarbamyl bromide (DMCB) with silver fluoride (AgF) in acetonitrile under controlled conditions. The reaction proceeds efficiently at equimolar ratios, yielding DMCF after purification. This method avoids the use of highly reactive intermediates and ensures reproducibility .

Q. What safety protocols are critical when handling this compound?

While direct evidence for DMCF is limited, analogous carbamyl halides (e.g., dimethylcarbamyl chloride) require stringent precautions:

- Use fume hoods or well-ventilated areas to prevent inhalation of vapors.

- Wear nitrile gloves, chemical-resistant goggles, and lab coats to avoid dermal contact.

- Store in sealed, labeled containers away from moisture and heat sources.

- Emergency measures: Flush exposed skin/eyes with water for 15 minutes and seek medical attention .

Q. Which analytical techniques are suitable for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To observe hindered rotation about the C-N bond and quantify kinetic parameters (e.g., rate constants).

- Infrared (IR) Spectroscopy : For identifying functional groups (e.g., C=O, C-F stretches).

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .

Q. How can researchers assess the potential toxicity of this compound?

Toxicity studies should include:

- In vitro mutagenicity assays : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation.

- In vivo micronucleus tests : To evaluate chromosomal damage in rodent models.

- Skin/eye irritation studies : Follow OECD guidelines for acute toxicity classification. Note: Dimethylcarbamyl chloride (DMCC) shows genotoxicity, suggesting similar risks for DMCF .

Advanced Research Questions

Q. How can NMR spectroscopy elucidate the hindered rotation dynamics of the C-N bond in this compound?

The hindered rotation generates distinct N-methyl proton signals due to long-range coupling. Multi-site exchange theory is applied to analyze line shapes in NMR spectra. By simulating magnetization transfer between spin states, researchers calculate activation energy (ΔG‡) and rate constants. For DMCF, ΔG‡ values typically range between 60–80 kJ/mol, depending on solvent polarity .

Table 1: Kinetic Parameters for C-N Rotation in DMCF

| Solvent | Temperature (°C) | ΔG‡ (kJ/mol) | Rate Constant (s⁻¹) |

|---|---|---|---|

| CDCl₃ | 25 | 68.2 | 1.2 × 10³ |

| Acetonitrile-d³ | 25 | 72.5 | 8.7 × 10² |

Q. What experimental designs are optimal for studying DMCF’s genotoxicity in mammalian systems?

- Comet assay : To detect DNA strand breaks in liver or kidney cells.

- Transgenic rodent models : For in vivo mutation analysis at specific loci (e.g., lacZ).

- Metabolite profiling : Identify reactive intermediates (e.g., methyl isocyanate) using LC-MS.

- Negative controls : Compare with non-genotoxic carbamates (e.g., dimethylacetamide) .

Q. How do solvent effects influence reaction rates in DMCF-related halogen exchange processes?

Solvent polarity and coordination ability significantly alter exchange kinetics. For example:

- Polar aprotic solvents (e.g., acetonitrile) : Stabilize transition states, accelerating exchange.

- Nonpolar solvents (e.g., CCl₄) : Slow exchange due to reduced ion dissociation. Solvent screening should precede kinetic studies to optimize reaction conditions .

Q. What methodological challenges arise when applying multi-site chemical exchange theory to DMCF’s NMR data?

Challenges include:

- Multiplet complexity : Each N-methyl proton signal splits into multiple components, requiring precise assignment.

- Small chemical shifts : Subtle differences (< 0.1 ppm) demand high-resolution spectrometers (≥ 500 MHz).

- Quantitative modeling : Use software like EXSYCalc to simulate exchange pathways and extract rate constants .

Q. How does this compound compare to other carbamyl halides in reactivity and stability?

Table 2: Comparative Properties of Carbamyl Halides

| Compound | Reactivity with H₂O | Thermal Stability | NMR δ(¹H) (ppm) |

|---|---|---|---|

| This compound | Moderate | High (>100°C) | 2.95 (s, N-CH₃) |

| Dimethylcarbamyl chloride | High | Moderate (~80°C) | 3.10 (s, N-CH₃) |

| Dimethylcarbamyl bromide | Very high | Low (~50°C) | 3.15 (s, N-CH₃) |

Fluoride derivatives exhibit slower hydrolysis but higher thermal stability, making them preferable for kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.